molecular formula C10H11NO4S B1532483 2-(4-Acetylbenzenesulfonyl)acetamide CAS No. 1266854-36-7

2-(4-Acetylbenzenesulfonyl)acetamide

Cat. No. B1532483
M. Wt: 241.27 g/mol
InChI Key: ZWLACRHPYPYFDF-UHFFFAOYSA-N
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Description

2-(4-Acetylbenzenesulfonyl)acetamide is a chemical compound with the CAS number 1266854-36-7 . It is categorized as an intermediate .


Molecular Structure Analysis

The molecular formula of 2-(4-Acetylbenzenesulfonyl)acetamide is C₁₀H₁₁NO₄S . The InChI code is 1S/C10H11NO4S/c1-7(12)8-2-4-9(5-3-8)16(14,15)6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) .

Scientific Research Applications

Photocatalytic Degradation Applications

One significant area of research involves the photocatalytic degradation of pharmaceuticals, such as paracetamol, using nanoparticles. Studies like those by Jallouli et al. (2017) investigate the efficiency of TiO2 nanoparticles in degrading paracetamol under UV light, highlighting the potential environmental applications of 2-(4-Acetylbenzenesulfonyl)acetamide derivatives in treating water contaminated with pharmaceuticals (Jallouli et al., 2017).

Enzyme Inhibitory Activities

Another key application area is the synthesis of new chemical compounds with potential biological activities. For example, the work by Virk et al. (2018) on the synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues examines their enzyme inhibitory activities, demonstrating the chemical's versatility in developing pharmaceuticals with specific biological targets (Virk et al., 2018).

Chemical Synthesis and Mechanisms

Research by Magadum and Yadav (2018) into the chemoselective acetylation of 2-aminophenol using immobilized lipase explores a novel method for synthesizing antimalarial drug intermediates, demonstrating the chemical's role in facilitating specific and efficient chemical reactions (Magadum & Yadav, 2018).

High-Pressure Behavior Studies

The study on the high-pressure behavior of 4-acetamidobenzenesulfonyl azide by Jiang et al. (2016) through Raman scattering, IR absorption, and X-ray diffraction sheds light on the structural and electronic changes under pressure, offering insights into the compound's stability and reactivity under extreme conditions (Jiang et al., 2016).

Antibacterial and Antifungal Activities

Research into the antibacterial and antifungal activities of sulfanilamide derivatives, as discussed by Lahtinen et al. (2014), provides evidence of the compound's potential in developing new antimicrobial agents. This work highlights the importance of structural modifications to enhance biological activity (Lahtinen et al., 2014).

properties

IUPAC Name

2-(4-acetylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-7(12)8-2-4-9(5-3-8)16(14,15)6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLACRHPYPYFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylbenzenesulfonyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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